3-(5-Bromo-2-fluorophenyl)pyridine 3-(5-Bromo-2-fluorophenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 425378-78-5
VCID: VC11667715
InChI: InChI=1S/C11H7BrFN/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H
SMILES: C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F
Molecular Formula: C11H7BrFN
Molecular Weight: 252.08 g/mol

3-(5-Bromo-2-fluorophenyl)pyridine

CAS No.: 425378-78-5

Cat. No.: VC11667715

Molecular Formula: C11H7BrFN

Molecular Weight: 252.08 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromo-2-fluorophenyl)pyridine - 425378-78-5

Specification

CAS No. 425378-78-5
Molecular Formula C11H7BrFN
Molecular Weight 252.08 g/mol
IUPAC Name 3-(5-bromo-2-fluorophenyl)pyridine
Standard InChI InChI=1S/C11H7BrFN/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H
Standard InChI Key QGACODVONZZZNW-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F
Canonical SMILES C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F

Introduction

Chemical Identity and Structural Characteristics

3-(5-Bromo-2-fluorophenyl)pyridine is a pyridine derivative substituted with a 5-bromo-2-fluorophenyl group at the 3-position. Its IUPAC name is 3-(5-bromo-2-fluorophenyl)pyridine, and it has a molecular weight of 252.08 g/mol . The compound’s SMILES notation is C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F, reflecting its planar aromatic system with bromine and fluorine substituents .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₇BrFN
Molecular Weight252.08 g/mol
XLogP3 (Partition Coefficient)3.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bond Count1

The presence of bromine and fluorine atoms introduces significant electronic effects, enhancing the compound’s reactivity in cross-coupling reactions and its potential as a pharmaceutical intermediate .

StepProcessReagents/Conditions
1DiazotizationHNO₂, HCl, 0–5°C
2FluorinationHF or fluorinating agents
3BrominationBr₂, FeBr₃ catalyst

Industrial-scale production would require optimization for yield and purity, potentially employing continuous flow reactors to enhance efficiency .

Computational and Physicochemical Properties

Computational analyses reveal critical physicochemical parameters:

  • XLogP3: 3.3, indicating moderate lipophilicity, which influences bioavailability and membrane permeability .

  • Polar Surface Area: 12.9 Ų, suggesting limited solubility in polar solvents .

  • Boiling Point: Estimated at 162–164°C based on analogous compounds .

The compound’s rotatable bond count of 1 implies conformational rigidity, advantageous for maintaining structural integrity in drug design .

Research Gaps and Future Directions

Current literature lacks experimental data on this compound’s biological activity or synthetic optimization. Future studies should prioritize:

  • Synthetic route validation: Optimizing yields and purities.

  • Biological screening: Assessing antimicrobial or anticancer potential.

  • Computational modeling: Predicting drug-likeness and toxicity profiles.

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